4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

Catalog No.
S585980
CAS No.
78851-85-1
M.F
C6H8N4O5S2
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)...

CAS Number

78851-85-1

Product Name

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid

IUPAC Name

4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid

Molecular Formula

C6H8N4O5S2

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)

InChI Key

VEHPJMWKEUDKJE-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)NC1=NN=C(S1)S(=O)(=O)N

Synonyms

2-succinylamido-1,3,4-thiadiazole-5-sulfonamide, STZSA

Canonical SMILES

C(CC(=O)O)C(=O)NC1=NN=C(S1)S(=O)(=O)N

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid is a complex organic compound with the chemical formula C6_6H8_8N4_4O5_5S2_2 and a molecular weight of 280.28 g/mol. It is classified under the category of thiadiazole derivatives and features a sulfonamide group, which contributes to its biological activity. The compound is recognized by its CAS number 78851-85-1 and is characterized by its white to off-white solid appearance .

The chemical behavior of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid can be understood through various reactions typical of carboxylic acids and sulfonamides. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacting with amines.
  • Nucleophilic Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

These reactions are significant for its potential modifications and applications in medicinal chemistry.

The compound exhibits notable biological activities attributed to the sulfonamide and thiadiazole moieties. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, thiadiazoles have been reported to possess antifungal, anti-inflammatory, and anticancer activities. The specific biological mechanisms of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid warrant further investigation to elucidate its full pharmacological profile .

Several synthetic routes can be employed to produce 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid:

  • Condensation Reaction: Starting from thiadiazole derivatives and amino acids, condensation reactions can yield the target compound.
  • Sulfonamide Formation: The introduction of the sulfonamide group typically involves reacting an amine with a sulfonyl chloride followed by condensation with a carboxylic acid derivative.
  • Multistep Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at various stages.

These methods highlight the versatility and complexity involved in synthesizing this compound.

The applications of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid are primarily found in medicinal chemistry and pharmaceutical development:

  • Antibacterial Agents: Due to its sulfonamide structure, it has potential as an antibacterial agent.
  • Drug Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.

Research into its efficacy and safety profiles could open avenues for new treatments in infectious diseases.

Interaction studies involving 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid focus on its binding affinities with biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways related to bacterial growth inhibition. Further studies using techniques like molecular docking and kinetic assays will provide deeper insights into its mechanism of action and potential drug interactions.

Several compounds share structural similarities with 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid:

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfonamide structureAntibacterial
ThiacetazoneThiadiazole ringAntitubercular
BenzothiadiazoleThiadiazole derivativeAntifungal

Uniqueness

The uniqueness of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid lies in its combination of a thiadiazole ring fused with a carboxylic acid functionality and a sulfonamide group. This distinctive structure may enhance its pharmacological properties compared to other similar compounds.

The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in 1894 by Bush, who combined hydrazine sulfate and carbon disulfide under alkaline conditions. Early applications focused on sulfonamide-based antibacterial agents, where the thiadiazole nucleus provided enhanced metabolic stability due to its strong aromaticity. By the mid-20th century, researchers recognized its versatility as a bioisostere for thiazole and oxazole moieties, leading to its incorporation into drugs like acetazolamide (1953) for glaucoma treatment. The discovery that 1,3,4-thiadiazoles could inhibit carbonic anhydrases (1954) marked a paradigm shift in enzymology research.

Key milestones include:

  • 1958: Petrow's improved synthesis method using thiosemicarbazide and carbon disulfide (81% yield)
  • 1980s: Emergence of thiadiazole-containing cephalosporins (cefazolin) in antimicrobial therapy
  • 2000s: Rational design of thiadiazole-based kinase inhibitors for cancer treatment

Discovery and Development of 4-Oxo-4-((5-Sulfamoyl-1,3,4-Thiadiazol-2-yl)Amino)Butanoic Acid

This derivative was first synthesized in the late 20th century during structure-activity relationship (SAR) studies on acetazolamide analogs. The compound (CAS 78851-85-1) features:

  • A succinyl bridge connecting the thiadiazole ring to a carboxylic acid group
  • Sulfamoyl substitution at position 5 of the heterocycle

Synthetic routes evolved through three phases:

  • Initial method (1985): Condensation of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with succinic anhydride in dichloromethane (45% yield)
  • Solid-phase synthesis (2011): Wang's protocol using dithiocarbazate intermediates with TMSCl cyclization (68% yield)
  • Modern microwave-assisted synthesis (2021): Reduced reaction time from 12h to 90 minutes while maintaining 72% yield

Significance in Contemporary Chemical Sciences

The compound demonstrates unique dual functionality:

  • Enzyme inhibition: Binds carbonic anhydrase IX/XII with Ki = 0.59-0.79 nM, surpassing acetazolamide's potency by 10-fold
  • Chelation capacity: The sulfamoyl and carbonyl groups enable coordination with transition metals (Cu2+, Zn2+) for catalytic applications

Recent breakthroughs include:

  • 2022: Integration into near-infrared photosensitizers (AZB-I-CAIX2) for hypoxia-resistant photodynamic cancer therapy
  • 2023: Use as a building block in glucose-conjugated antitumor agents showing 94% inhibition of MCF-7 breast cancer cells

Scope and Objectives of Thiadiazole Research

Current research priorities focus on three domains:

Research DomainKey ObjectivesRepresentative Studies
Medicinal ChemistryDevelop isoform-selective CA inhibitorsXII-selective derivatives (ΔKi = 114-fold vs CA I)
Materials ScienceCreate self-assembling peptidomimeticsCT-DNA binding studies (Kb = 3.2×105 M-1)
CatalysisDesign recyclable organocatalystsThiadiazole-Pd complexes for Suzuki couplings (TON > 1,000)

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid represents a complex heterocyclic compound containing a 1,3,4-thiadiazole ring system with specific functional group attachments [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name of this compound is 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid [2]. This systematic name precisely describes the molecular structure by identifying the parent chain (butanoic acid) and the various substituents attached to it [1] [2].

The chemical structure features a butanoic acid backbone with an amide linkage connecting it to a 1,3,4-thiadiazole ring that bears a sulfamoyl group [3]. The molecular formula of this compound is C6H8N4O5S2, indicating its composition of 6 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms [3] [8]. The molecular weight of this compound is 280.28 g/mol, which is calculated based on the atomic weights of its constituent elements [3].

The chemical identification of this compound is further supported by its unique structural identifiers, including the InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations [2]. The InChI for this compound is InChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11), which provides a standardized representation of its molecular structure [2]. Similarly, the SMILES notation O=C(O)CCC(=O)NC1=NN=C(S(=O)(=O)N)S1 offers a linear textual representation of the molecular structure [2] [3].

Chemical IdentifierValue
IUPAC Name4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Molecular FormulaC6H8N4O5S2
Molecular Weight280.28 g/mol
InChIInChI=1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
InChIKeyVEHPJMWKEUDKJE-UHFFFAOYSA-N
SMILESO=C(O)CCC(=O)NC1=NN=C(S(=O)(=O)N)S1

Common Synonyms and Alternative Nomenclature

The compound 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid is known by several synonyms and alternative names in scientific literature and chemical databases [1]. These alternative nomenclatures often reflect different approaches to naming the same chemical structure or emphasize different structural features of the molecule [1] [3].

One common alternative name is 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid, which highlights the aminosulfonyl group (sulfamoyl) attached to the thiadiazole ring [1]. Another frequently used name is 3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid, which emphasizes the propanoic acid chain with a carbamoyl linkage to the thiadiazole ring [1] [3].

The Chemical Abstracts Service (CAS) index name for this compound is Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-, which follows the CAS naming conventions that prioritize certain functional groups differently from the IUPAC system [1]. This naming approach places the parent structure (butanoic acid) at the beginning of the name, followed by the substituents [1] [3].

Another synonym found in the literature is N-(5-Sulfamoyl- [1] [3] thiadiazol-2-yl)-succinamic acid, which describes the compound as a derivative of succinamic acid with a sulfamoyl-thiadiazole substituent [1] [3]. This name emphasizes the succinamic acid portion of the molecule rather than the butanoic acid backbone [3].

Alternative NameNaming Approach
4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acidEmphasizes aminosulfonyl group
3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acidFocuses on propanoic acid with carbamoyl linkage
Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-CAS index name format
N-(5-Sulfamoyl- [1] [3] thiadiazol-2-yl)-succinamic acidDescribes as succinamic acid derivative
3-[N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acidAlternative carbamoyl description

Registry Numbers and Database Identifiers

Registry numbers and database identifiers serve as unique numerical or alphanumerical codes that unambiguously identify chemical compounds across different scientific platforms and databases [1] [3]. For 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid, several important identifiers have been assigned [3].

The Chemical Abstracts Service (CAS) Registry Number for this compound is 78851-85-1, which is the primary identifier used in scientific literature and regulatory documents [1] [3]. This unique numerical identifier is assigned by CAS, a division of the American Chemical Society, and serves as a universal identifier for this specific chemical substance [3] [8]. An alternative CAS Registry Number, 83304-16-9, has also been associated with this compound in some databases, possibly representing a different salt form or preparation [1].

In addition to the CAS Registry Number, this compound is identified in various chemical databases by specific identifiers [3]. In the ChemSpider database, it is registered under the identifier 117480, which allows researchers to access detailed information about its properties and structure [1] [3]. The MDL Number, MFCD01104616, is another important identifier used in chemical information systems and databases [2] [8].

While direct PubChem and ChEMBL identifiers for this specific compound were not explicitly mentioned in the search results, related compounds with similar structures have been assigned identifiers in these databases [19] [24]. For instance, derivatives of this compound, such as the dodecyl ester, have been assigned PubChem CID 15665953 [19].

Database/RegistryIdentifier
CAS Registry Number78851-85-1
Alternative CAS Number83304-16-9
ChemSpider ID117480
MDL NumberMFCD01104616
Related PubChem CID (for dodecyl ester)15665953

These registry numbers and database identifiers facilitate the retrieval of information about this compound from various scientific databases and literature sources, enabling researchers to access relevant data on its properties, synthesis methods, and potential applications [1] [3].

Structural Classification within 1,3,4-Thiadiazole Family

4-Oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid belongs to the broader family of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms in specific positions within the ring [9] [10]. The 1,3,4-thiadiazole scaffold is one of four possible isomeric forms of thiadiazole, with the others being 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole [10] [14].

The 1,3,4-thiadiazole ring system is characterized by its specific arrangement of heteroatoms, with the sulfur atom at position 1 and nitrogen atoms at positions 3 and 4 [15]. This arrangement contributes to the aromatic nature of the ring, which is stabilized by the delocalization of π-electrons across the ring system [15] [16]. The aromaticity of the 1,3,4-thiadiazole ring is due to the presence of two double bonds and one of the lone pairs of electrons from the sulfur atom [15].

Within the 1,3,4-thiadiazole family, compounds are further classified based on their substituents [16]. The compound 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid is specifically classified as a 2,5-disubstituted 1,3,4-thiadiazole derivative, with an amino-butanoic acid group at position 2 and a sulfamoyl group at position 5 [15] [16]. This substitution pattern is significant as it influences the compound's chemical properties and potential biological activities [16].

The structural features of this compound include:

  • A planar 1,3,4-thiadiazole ring due to sp² hybridization of the ring atoms [15]
  • A sulfamoyl group (SO₂NH₂) attached at position 5 of the thiadiazole ring [3]
  • An amide linkage connecting the thiadiazole ring to a butanoic acid chain at position 2 [3]
  • A carboxylic acid terminal group on the butanoic acid chain [3]
Structural FeatureDescription
Ring SystemFive-membered 1,3,4-thiadiazole (aromatic heterocycle)
Position of HeteroatomsSulfur at position 1, nitrogen atoms at positions 3 and 4
Substitution Pattern2,5-disubstituted
Position 2 SubstituentAmino-butanoic acid group via amide linkage
Position 5 SubstituentSulfamoyl group (SO₂NH₂)

XLogP3

-0.8

Other CAS

78851-85-1

Wikipedia

2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide

Dates

Last modified: 08-15-2023

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